molecular formula C14H16ClFN2O3S B2985309 3-chloro-4-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide CAS No. 1798674-50-6

3-chloro-4-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide

Cat. No.: B2985309
CAS No.: 1798674-50-6
M. Wt: 346.8
InChI Key: ZAUOYDZGSDOHSW-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide is a complex organic compound that features a combination of chloro, fluoro, hydroxy, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide typically involves multiple steps. One common approach includes:

    Friedel-Crafts Acylation: This step introduces the acyl group onto the benzene ring.

    Clemmensen Reduction: This step converts the acyl group to an alkane.

    Nitration: This step introduces a nitro group onto the benzene ring.

    Reduction: The nitro group is reduced to an amine.

    Substitution: The amine group is substituted with the desired functional groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce nitro groups to amines.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce carboxylic acids, while reduction can produce amines.

Scientific Research Applications

3-chloro-4-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-fluoro-N-(3-hydroxypropyl)benzenesulfonamide
  • 3-chloro-4-fluoro-N-(3-hydroxy-3-(1H-pyrrol-2-yl)propyl)benzenesulfonamide
  • 3-chloro-4-fluoro-N-(3-hydroxy-3-(1-methyl-1H-indol-2-yl)propyl)benzenesulfonamide

Uniqueness

The uniqueness of 3-chloro-4-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

3-chloro-4-fluoro-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClFN2O3S/c1-18-8-2-3-13(18)14(19)6-7-17-22(20,21)10-4-5-12(16)11(15)9-10/h2-5,8-9,14,17,19H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUOYDZGSDOHSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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